molecular formula C13H24N2O4 B12992627 1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12992627
M. Wt: 272.34 g/mol
InChI Key: ZRCBAZPSLCKNOH-ZJUUUORDSA-N
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Description

1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a tert-butyl group, an ethyl group, and a methylamino group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and methylamino groups. Common reagents used in these reactions include tert-butyl chloride, ethyl bromide, and methylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the tert-butyl and methylamino groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 2-ethyl (2S,4R)-4-(amino)pyrrolidine-1,2-dicarboxylate
  • 1-(tert-Butyl) 2-ethyl (2S,4R)-4-(hydroxy)pyrrolidine-1,2-dicarboxylate

Uniqueness

1-(tert-Butyl) 2-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the methylamino group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject for research and development in various scientific disciplines.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-6-18-11(16)10-7-9(14-5)8-15(10)12(17)19-13(2,3)4/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1

InChI Key

ZRCBAZPSLCKNOH-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)NC

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)NC

Origin of Product

United States

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